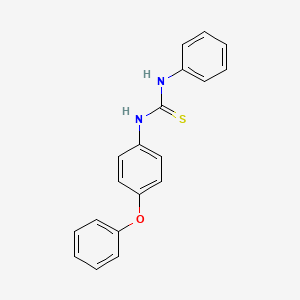

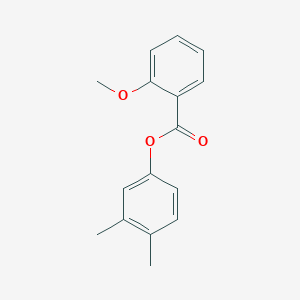

![molecular formula C19H18FN3O B5504454 N-[(5-ethyl-2-pyridinyl)methyl]-8-fluoro-N-methyl-2-quinolinecarboxamide](/img/structure/B5504454.png)

N-[(5-ethyl-2-pyridinyl)methyl]-8-fluoro-N-methyl-2-quinolinecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of quinoline derivatives, including those structurally related to N-[(5-ethyl-2-pyridinyl)methyl]-8-fluoro-N-methyl-2-quinolinecarboxamide, often involves complex reactions that incorporate fluoro and ethyl groups into the quinoline core. For example, the synthesis of 1-substituted quinolone derivatives demonstrates a methodology that might be applicable to the synthesis of the target compound, focusing on antibacterial activity and DNA-gyrase inhibition as key factors in the evaluation of synthetic derivatives (Domagala et al., 1988).

Molecular Structure Analysis

The molecular structure of compounds like N-[(5-ethyl-2-pyridinyl)methyl]-8-fluoro-N-methyl-2-quinolinecarboxamide is characterized by the presence of a quinoline core modified with various functional groups that influence the compound's chemical behavior and interaction with biological targets. The arrangement of these functional groups and the compound's overall conformation are critical for its activity, as seen in studies of similar compounds where the molecular modeling and conformational analyses were conducted to understand their activity profile (Domagala et al., 1988).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, including condensation, cyclization, and N-alkylation, to produce compounds with enhanced biological activities. The chemical reactions involved in synthesizing these derivatives are crucial for introducing functional groups that contribute to the compound's antibacterial and inhibitory properties against specific targets, such as DNA gyrase (Domagala et al., 1988).

科学的研究の応用

Chemical Sensing and Monitoring

A study by Park et al. (2015) highlighted the development of a highly selective "turn-on" fluorescence type chemosensor for Zn2+ ions, incorporating quinoline as the fluorophore and pyridin-2-ylmethylamine as the binding site. This chemosensor demonstrated remarkable fluorescence enhancement in the presence of Zn2+ in aqueous solutions, with applications in detecting and quantifying Zn2+ in living cells and water samples, supported by theoretical calculations for the sensing mechanism (Park et al., 2015).

Inhibition of ATM Kinase

Degorce et al. (2016) discovered a novel series of 3-quinoline carboxamides as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These compounds showed potent and highly selective ATM inhibition with suitable ADME properties for oral administration, indicating potential utility in probing ATM inhibition in vivo, particularly in combination with DNA strand break-inducing agents (Degorce et al., 2016).

Anion Sensing in Water

Dorazco-González et al. (2014) synthesized dicationic N-methylated derivatives of N,N′-bis(quinolyl)pyridine-2,6-dicarboxamide and explored their capabilities as fluorescent anion sensors in water. These compounds exhibited efficient fluorescence quenching by various anions, demonstrating the potential for efficient binding and sensing of anions in aqueous environments, attributed to the high acidity and preorganized rigid structure of the receptors (Dorazco‐González et al., 2014).

Synthesis of Novel Compounds

Yang et al. (2017) reported the synthesis of N-(2-(bis(pyridin-2-ylmethyl)amino)ethyl)quinoline-2-carboxamides and related compounds. These structures, containing multiple nitrogen atoms capable of forming coordinate bonds with metal ions, are explored for their potential in targeted delivery of nitric oxide to biological sites, such as tumors, upon irradiation with long-wavelength light (Yang et al., 2017).

TLR2 Agonistic Activity

Hu et al. (2018) identified dihydropyridine-quinolone carboxamides with Toll-like receptor 2 (TLR2) agonistic activity. These compounds induced chemokines and cytokines in a TLR2-dependent manner, offering new leads for the development of vaccine adjuvants (Hu et al., 2018).

Safety and Hazards

特性

IUPAC Name |

N-[(5-ethylpyridin-2-yl)methyl]-8-fluoro-N-methylquinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3O/c1-3-13-7-9-15(21-11-13)12-23(2)19(24)17-10-8-14-5-4-6-16(20)18(14)22-17/h4-11H,3,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSOPRIVKPUHAOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)CN(C)C(=O)C2=NC3=C(C=CC=C3F)C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(2-ethoxybenzyl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5504377.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(3-nitrobenzylidene)acetohydrazide](/img/structure/B5504385.png)

![rel-(3R,4R)-4-amino-1-[(3-amino-2-thienyl)carbonyl]-3-piperidinol hydrochloride](/img/structure/B5504389.png)

![1-[1-(4-chlorobenzyl)-3-(ethoxymethyl)-1H-1,2,4-triazol-5-yl]cyclopropanecarboxamide](/img/structure/B5504407.png)

![4-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-1,3-thiazol-2-amine](/img/structure/B5504422.png)

![ethyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B5504428.png)

![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5504453.png)

![2-[(2-fluorobenzylidene)amino]phenol](/img/structure/B5504459.png)

![N-methyl-4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5504485.png)